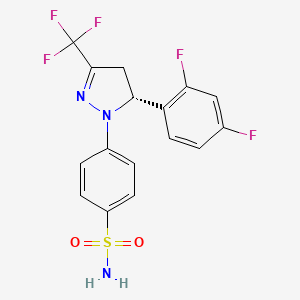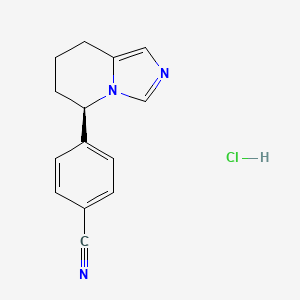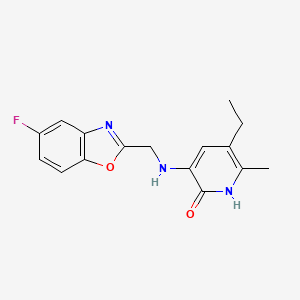
n-(4-Tert-octylphenyl)-1-naphthylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-Tert-octylphenyl)-1-naphthylamine: is an organic compound with the molecular formula C24H29N. It is a derivative of naphthylamine, where the naphthyl group is substituted with a 4-tert-octylphenyl group. This compound is known for its applications in various industrial processes and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-tert-octylphenyl)-1-naphthylamine typically involves the reaction of 1-naphthylamine with 4-tert-octylphenol. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: n-(4-Tert-octylphenyl)-1-naphthylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the tert-octyl group or the naphthyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Chemistry: n-(4-Tert-octylphenyl)-1-naphthylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in studies related to reaction mechanisms and catalysis .
Biology and Medicine: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent. It has been investigated for its role in modulating enzyme activity and its interactions with biological membranes .
Industry: Industrially, this compound is used as an antioxidant in lubricants and polymers. It helps in preventing oxidative degradation and extending the lifespan of these materials .
Mecanismo De Acción
The mechanism of action of n-(4-tert-octylphenyl)-1-naphthylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
4-tert-Octylphenol: A degradation product of non-ionic surfactants, known for its endocrine-disrupting properties.
4-n-Nonylphenol: Another alkylphenol with similar industrial applications and environmental concerns.
Uniqueness: n-(4-Tert-octylphenyl)-1-naphthylamine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of the naphthyl and tert-octylphenyl groups makes it particularly effective as an antioxidant and a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
4572-51-4 |
|---|---|
Fórmula molecular |
C24H29N |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C24H29N/c1-23(2,3)17-24(4,5)19-13-15-20(16-14-19)25-22-12-8-10-18-9-6-7-11-21(18)22/h6-16,25H,17H2,1-5H3 |
Clave InChI |
ZLUHLPGJUZHFAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)












